Diflomotecan

Vue d'ensemble

Description

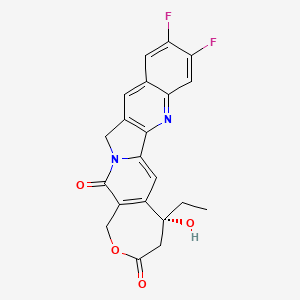

Diflomotecan, also known as BN80905, is a chemotherapeutic agent that acts as a topoisomerase inhibitor (Top1). It differs from other camptothecin-based Top1 inhibitors like topotecan by having a 7-membered E-ring. The oxepan-2-one ring in the homocamptothecin analogues is more stable in plasma compared to the 6-membered lactone in camptothecin .

Synthesis Analysis

Diflomotecan is an E-ring modified camptothecin analogue that possesses greater lactone stability in plasma compared with other topoisomerase I inhibitors. This characteristic potentially enhances its antitumor activity . The pharmacokinetics of diflomotecan and its two main metabolites were studied when a fixed dose of diflomotecan was administered intravenously every 3 weeks .Molecular Structure Analysis

The molecular formula of Diflomotecan is C21H16F2N2O4. It has an average mass of 398.359 Da and a monoisotopic mass of 398.107819 Da .Applications De Recherche Scientifique

1. Diflomotecan as a Promising Cancer Therapy Agent

Diflomotecan, identified as a 10,11-difluoro-homocamptothecin, emerges as a new class of topoisomerase I inhibitors. It demonstrates enhanced plasma stability and superior preclinical anti-tumor activity compared to other camptothecins like irinotecan and topotecan. Being the first homocamptothecin to enter clinical studies, its phase I data, particularly for intravenous and oral schedules, have shown primarily hematological toxicity, but notably less gastrointestinal toxicity compared to other topoisomerase I inhibitors. Its high oral bioavailability (72-95%) makes it a suitable candidate for Phase II testing, specifically the oral day 1-5 every 3 weeks regimen, due to its tolerability and convenience (Kroep & Gelderblom, 2009).

2. Pharmacokinetics and Safety Profile

A study focusing on the pharmacokinetic and safety profile of diflomotecan revealed that its administration as a 20-minute intravenous infusion every 21 days was characterized by a variable pharmacokinetic profile. The research indicated that alternative oral dosing schedules might provide a more predictable pharmacokinetic/safety profile and hence, should be preferred for further evaluation in Phase II clinical trials (Graham et al., 2009).

3. Genetic Factors Affecting Diflomotecan Pharmacokinetics

Research has explored the impact of genetic factors, specifically the ABCG2 421C>A genotype, on the pharmacokinetics of diflomotecan. ABCG2, an efflux transporter for many drugs including diflomotecan, is highly expressed in the intestine and liver. This exploratory analysis aimed to evaluate how this genetic variant affects diflomotecan's pharmacokinetics, contributing to personalized medicine approaches (Sparreboom et al., 2004).

4. Bioavailability and Pharmacological Profile of Oral Diflomotecan

A phase I study assessing oral diflomotecan in adults with solid tumors aimed to evaluate its feasibility, bioavailability, and pharmacokinetics. The study found that the recommended oral dose for Phase II studies was 0.27 mg/day x 5 every 3 weeks. This regimen was well tolerated, convenient, and had a favorable pharmacokinetic profile with high but variable bioavailability (Gelderblom et al., 2003).

5. Diflomotecan in Advanced Malignant Tumors

Another study aimed to determine the maximum tolerated dose of intravenous diflomotecan administered once every 3 weeks in patients with advanced malignant tumors. It employed a semi-mechanistic pharmacokinetic/pharmacodynamic model to characterize the relationship between diflomotecan pharmacokinetics and its neutropenic effect. The study provided valuable insights into the drug's efficacy and safety profile in a clinical setting (Trocóniz et al., 2006)

Mécanisme D'action

Safety and Hazards

The main toxicity observed in patients treated with Diflomotecan was hematological, but some patients experienced alopecia, mild gastrointestinal toxicity, and fatigue . Safety measures include ensuring adequate ventilation, providing accessible safety shower and eye wash station, wearing protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator .

Orientations Futures

Diflomotecan was the first homocamptothecin to enter clinical trials and is currently in phase I for treating patients with sensitive small cell lung cancer (SCLC) . The recommended oral Diflomotecan dose for Phase II studies is 0.27 mg/day × 5 every 3 weeks . This regimen is convenient and generally well tolerated with a favorable pharmacokinetic profile and high but variable bioavailability .

Propriétés

IUPAC Name |

(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQCJSBXBZRMTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026358 | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diflomotecan | |

CAS RN |

220997-97-7 | |

| Record name | Diflomotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflomotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOMOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

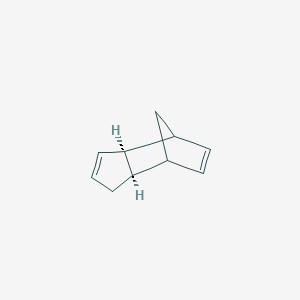

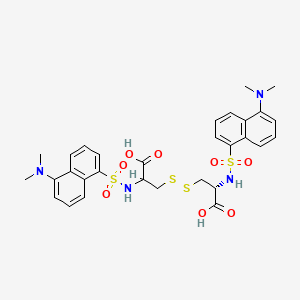

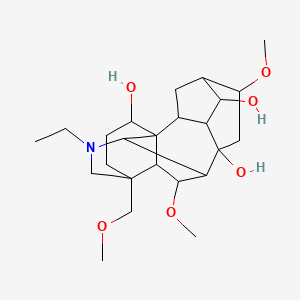

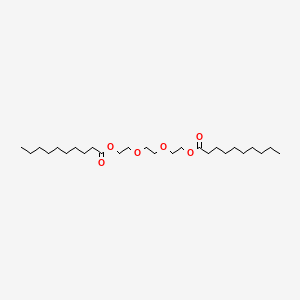

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diflomotecan is a topoisomerase I (Top1) inhibitor. [, , , , , ] It binds to the Top1-DNA complex, stabilizing the covalent intermediate and preventing DNA religation. [, , , ] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis, primarily in rapidly dividing cells. [, , , ]

A: Diflomotecan exhibits linear pharmacokinetics over the studied dose range. [] Its mean oral bioavailability is high but variable, ranging from 72% to 95%. [, , ] Systemic exposure to diflomotecan correlates with a decrease in white blood cell counts. [] Research has focused on developing semimechanistic PK/PD models to characterize its neutropenic effects and predict neutrophil count dynamics. [, , ]

A: Diflomotecan has shown promising antitumor activity in preclinical models and early-phase clinical trials. [, , ] In Phase I trials, diflomotecan demonstrated disease stabilization in several patients with solid tumors, including those previously treated with irinotecan. [, ] Notably, a patient with colorectal cancer experienced a partial response. [] Further clinical evaluation is warranted to determine its efficacy in specific tumor types.

A: Research indicates that the ABCG2 transporter, implicated in multidrug resistance, can transport diflomotecan. [] Additionally, single nucleotide polymorphisms in the ABCG2 gene can modify its transporter activity, potentially impacting diflomotecan pharmacokinetics. [] These findings suggest that drug-transporter interactions could influence diflomotecan's efficacy and warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.